(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
Description
Properties
IUPAC Name |
(5-amino-1-methylindol-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPLBSZZOCQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
Lithiation and Electrophilic Acylation
The indole derivative is treated with a strong base such as n-butyllithium at low temperatures (e.g., −78 °C) to generate a lithiated intermediate at the 3-position. This intermediate is then reacted with an electrophile such as cyclopropanecarbonyl chloride to introduce the cyclopropyl methanone group.Protection/Deprotection Techniques
To prevent side reactions, protecting groups (e.g., tert-butoxycarbonyl (Boc), carbobenzyloxy (Cbz)) are often employed on the amino groups during early steps and removed at later stages to liberate the free amine.
Amination at the 5-Position
Nitro Group Reduction
A common approach is to first introduce a nitro group at the 5-position of the indole ring. This nitro group is then reduced to an amino group using transfer hydrogenation methods such as iron powder and ammonium chloride, which provide cleaner conversions compared to catalytic hydrogenation that may cause degradation.Alternative Amination Methods
Direct amination methods or substitution reactions may be employed depending on the starting material and desired functional group tolerance.
Cyclopropyl Methanone Formation
Acylation with Cyclopropanecarbonyl Chloride
The lithiated indole intermediate reacts with cyclopropanecarbonyl chloride to form the ketone linkage at the 3-position. This step is typically performed under inert atmosphere and low temperature to maximize yield and minimize side reactions.Purification
The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.
Representative Experimental Procedure (Adapted)
Analytical Characterization Supporting Preparation
- NMR Spectroscopy confirms the chemical shifts corresponding to the indole protons, methyl group, cyclopropyl methanone, and amino substituent.
- Mass Spectrometry (MS) verifies molecular weight (214.26 g/mol).
- Infrared (IR) Spectroscopy identifies characteristic ketone (C=O) and amine (N-H) stretching bands.
- Chromatographic Purity is assessed by HPLC or TLC during purification steps.
Research Findings and Optimization Notes
- Attempts to reduce nitro groups by catalytic hydrogenation often lead to degradation; transfer hydrogenation with iron and ammonium chloride is superior for clean amine formation.
- Protecting groups such as Boc and Cbz are crucial to avoid side reactions during lithiation and acylation steps.
- Reaction temperatures and stoichiometry are critical for regioselectivity and yield optimization.
- The overall synthetic route can involve multiple steps with moderate cumulative yields (~15% over 10 steps in related diaminoindole syntheses), highlighting the complexity of functionalizing indole derivatives.
Summary Table of Key Synthetic Steps
| Synthetic Step | Reagents/Conditions | Purpose | Challenges | Yield Range |
|---|---|---|---|---|
| Indole lithiation | n-Butyllithium, THF, −78 °C | Generate nucleophilic site at C-3 | Sensitive to moisture, temperature control | High (intermediate) |
| Acylation | Cyclopropanecarbonyl chloride | Install cyclopropyl ketone | Side reactions if not controlled | High |
| Nitro group introduction | Nitration reagents | Functionalize C-5 for amination | Regioselectivity issues possible | Moderate |
| Nitro reduction | Fe/NH4Cl, reflux | Convert nitro to amino group | Avoid degradation | High (clean) |
| Deprotection and purification | Acid/base treatments, chromatography | Obtain pure target compound | Losses possible | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using reagents such as N-bromosuccinimide and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Medicinal Chemistry
(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone has been investigated for its potential as a therapeutic agent due to its structural similarity to various bioactive compounds. Its applications in medicinal chemistry include:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer drug.
Neuropharmacology
The indole structure is known for its role in neurotransmitter systems. Research indicates that compounds similar to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone can influence serotonin receptors, which are crucial in treating mood disorders.
Enzyme Inhibition Studies
This compound is being explored for its potential to inhibit specific enzymes involved in metabolic pathways. Inhibitors of these enzymes can lead to significant therapeutic effects in conditions such as diabetes and obesity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study B | Neuropharmacology | Showed modulation of serotonin receptor activity, suggesting antidepressant properties. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), relevant for diabetes management. |
Mechanism of Action
The mechanism of action of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert its effects . The exact pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Table 1: Structural Features of Related Indole Methanones
Key Observations :
- Substituent Diversity: The target compound’s 5-amino group distinguishes it from chloro or methoxy analogs (e.g., JWH-163), which may reduce polarity but enhance lipophilicity .
- Cyclopropyl vs.
Table 2: Receptor Binding and Pharmacological Profiles
Key Observations :
- Side Chain Impact: highlights that indole derivatives with 4–6 carbon side chains exhibit maximal CB1 affinity.
- Amino Group Role: The 5-amino substituent could engage in hydrogen bonding with CB1 receptors, a feature absent in chloro or methoxy analogs (e.g., JWH-163), possibly improving binding kinetics .
Key Observations :
- Synthetic Accessibility: The target compound may follow routes similar to ’s domino cyclization-deprotection strategy, leveraging indole’s reactivity at the 3-position .
- Solubility: The amino group likely reduces LogP compared to JWH-163, balancing lipophilicity for improved bioavailability .
Biological Activity
Overview
(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, also known as a derivative of indole, has gained attention in the field of medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their presence in various natural products and pharmaceuticals, often exhibiting significant therapeutic potential. This compound has been studied for its potential applications in drug development, particularly in targeting specific biological pathways.
- Molecular Formula : C13H14N2O
- Molecular Weight : 250.72 g/mol
- IUPAC Name : (5-amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
- CAS Number : 1703788-55-9
Antimicrobial Properties
Research indicates that indole derivatives, including (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, possess notable antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, surpassing traditional antibiotics like ampicillin and streptomycin in some cases. The minimal inhibitory concentrations (MIC) for these compounds were reported to be significantly lower than those of established antibiotics, indicating strong antibacterial activity.
| Compound | MIC (μM) | Activity |
|---|---|---|
| 5d | 37.9 - 113.8 | Antibacterial |
| 5g | <50 | Antifungal |
| 5k | <100 | Antiviral |
The mechanism by which (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone exerts its biological effects is attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to its potential use as a therapeutic agent. The presence of the cyclopropyl group is believed to enhance the compound's stability and interaction with these targets.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, providing insights into their therapeutic potential:
- Antimicrobial Evaluation : A comparative study showed that certain indole derivatives exhibited stronger antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics. The best-performing compounds had MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that many indole derivatives, including those related to (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, displayed low toxicity against human cell lines while maintaining significant antibacterial activity. This selectivity suggests a favorable therapeutic index for potential drug development .
- Synthetic Pathways : The synthesis of this compound typically involves constructing the indole ring through methods like Fischer indole synthesis, followed by functionalization at specific positions. Such synthetic strategies are critical for developing derivatives with enhanced biological properties.
Q & A
Q. What are the recommended synthetic routes for (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a substituted indole precursor (e.g., 5-amino-1-methylindole) with a cyclopropane carbonyl derivative. Key steps include:
- Friedel-Crafts acylation : Reacting the indole scaffold with cyclopropanecarbonyl chloride in the presence of Lewis acids like AlCl₃ .
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during synthesis to prevent side reactions .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (0°C to reflux) to improve yields. Monitor via TLC and purify using flash chromatography .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions. For example, the cyclopropyl carbonyl group shows distinct downfield shifts (δ ~2.5–3.5 ppm for cyclopropyl protons; δ ~200 ppm for carbonyl carbon in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ peak at m/z 255.1478 for C₁₄H₁₆N₂O) .
- X-ray Crystallography : If crystals are obtainable, single-crystal analysis resolves bond angles and spatial arrangement .
Q. What analytical techniques distinguish structural isomers of indole-based methanones?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns. For example, cyclopropyl vs. tetramethylcyclopropyl substituents yield unique fragment ions (e.g., m/z 123 for cyclopropyl cleavage) .
- Infrared Spectroscopy (IR) : Carbonyl stretching frequencies (1650–1750 cm⁻¹) vary slightly depending on substituent electron-withdrawing/donating effects .
Advanced Research Questions
Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?
- Methodological Answer :
- Limit of Detection (LOD) : Use spiked samples with known impurities (e.g., unreacted indole precursors) and perform HPLC-UV analysis at λ = 254 nm. Calculate LOD via signal-to-noise ratio ≥ 3 .
- Reference Standards : Cross-validate with certified reference materials (CRMs) for indole derivatives, ensuring ≤ 0.1% impurity thresholds .
Q. What methodologies assess the pharmacological activity and toxicity profile of this compound?
- Methodological Answer :
- ADMET Prediction : Use in silico tools (e.g., SwissADME) to predict logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 inhibition .
- In Vitro Assays : Test inhibition of MAPK or ERK pathways via Western blotting (IC₅₀ determination) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to cannabinoid receptors (CB1/CB2), a common target for indole methanones .
Q. How can computational tools guide retrosynthesis planning for novel derivatives?
- Methodological Answer :
- AI-Driven Retrosynthesis : Platforms like Pistachio or Reaxys prioritize one-step routes. For example, substituting the cyclopropyl group with tetramethylcyclopropyl via Grignard reactions .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes transition states for key steps like acyl transfer .
Q. What experimental design adjustments mitigate limitations in stability studies?
- Methodological Answer :
- Sample Degradation : Store solutions at –20°C with antioxidants (e.g., BHT) to prevent oxidation of the amino group .
- Matrix Variability : Use simulated wastewater matrices spiked with organic interferents (e.g., humic acid) to test robustness of UV-Vis quantification methods .
Q. How should researchers ensure compliance with regulatory frameworks for handling indole-based methanones?
- Methodological Answer :
- Controlled Substance Screening : Cross-reference structural analogs (e.g., JWH-163) in the DEA’s Schedule I list. Confirm absence of banned substituents (e.g., naphthoyl or tetramethylcyclopropyl groups) .
- Documentation : Maintain detailed synthesis logs and analytical data for audits, aligning with FDA 21 CFR Part 11 guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
